N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Description
“N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a chemical compound used in scientific research. It has been found in studies related to the design and synthesis of anti-tubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
While specific molecular structure analysis for this compound is not available, related compounds have been studied. For instance, single crystals were developed for some compounds in a series of similar structures .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored alternative products in synthesis reactions involving compounds with structures related to the chemical entity . For example, Krauze et al. (2007) studied the one-pot reaction of benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, yielding alternative products instead of the desired compound due to the complex nature of the cyclocondensation process. This highlights the challenges and opportunities in synthesizing complex organic molecules with potential biological activities (Krauze, Vilums, Sīle, & Duburs, 2007).
Potential PET Imaging Agents
Wang et al. (2018) synthesized a new potential PET agent for imaging the IRAK4 enzyme in neuroinflammation, demonstrating the utility of complex organic molecules in the development of diagnostic tools. Their work involved multiple synthesis steps and highlighted the chemical versatility of piperidinyl and pyrazolyl carboxamide compounds in radiotracer development (Wang et al., 2018).
Antimicrobial Activity
Compounds derived from benzothiazole-2-carboxamides have been evaluated for their antimicrobial properties. Anuse et al. (2019) synthesized derivatives and assessed their docking properties and activity against various microbial strains, finding some compounds to exhibit significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria. This study illustrates the potential of such compounds in addressing antimicrobial resistance (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Anti-Mycobacterial Activity
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new chemotype for anti-mycobacterial activity. Their study on structurally diverse derivatives revealed compounds with low micromolar activity against Mycobacterium tuberculosis, indicating a promising direction for developing new anti-tubercular drugs (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c20-11-15-17(22-8-7-21-15)25-9-5-13(6-10-25)12-23-18(26)19-24-14-3-1-2-4-16(14)27-19/h1-4,7-8,13H,5-6,9-10,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRRMIRQJPABGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide |
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